(5E)-5-[2-(2-chlorophenyl)hydrazin-1-ylidene]-2-hydroxy-6-imino-3,4,5,6-tetrahydropyrimidin-4-one
Description
The compound (5E)-5-[2-(2-chlorophenyl)hydrazin-1-ylidene]-2-hydroxy-6-imino-3,4,5,6-tetrahydropyrimidin-4-one is a pyrimidinone derivative featuring a hydrazinylene group substituted with a 2-chlorophenyl moiety. Its structure includes a partially saturated pyrimidinone core with hydroxyl and imino functional groups at positions 2 and 6, respectively. The (5E) configuration denotes the trans geometry of the hydrazinylene double bond. Characterization techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography (utilizing programs like SHELXL and ORTEP ) would likely confirm its structure and stereochemistry.
Properties
IUPAC Name |
6-amino-5-[(2-chlorophenyl)diazenyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN5O2/c11-5-3-1-2-4-6(5)15-16-7-8(12)13-10(18)14-9(7)17/h1-4H,(H4,12,13,14,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRNDRAMELXJCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(NC(=O)NC2=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49680098 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Modified Biginelli Reaction with Hydrazine Incorporation
The classical Biginelli reaction, employing ethyl acetoacetate, urea, and aldehydes, has been adapted to integrate hydrazone functionalities. In a solvent-free approach, CuCl₂·2H₂O catalyzes the cyclocondensation of ethyl acetoacetate, 2-chlorobenzaldehyde, and thiourea, yielding 2-hydroxy-6-imino-3,4,5,6-tetrahydropyrimidin-4-one. Subsequent oxidation of the 5-methylene group to a ketone (e.g., using KMnO₄ in acidic conditions) generates the 5-keto intermediate, which undergoes condensation with 2-chlorophenylhydrazine (Scheme 1).
Scheme 1 :
- Ethyl acetoacetate + 2-chlorobenzaldehyde + thiourea → 2-hydroxy-6-imino-tetrahydropyrimidin-4-one (CuCl₂·2H₂O, solvent-free, 80°C, 4 h).
- Oxidation: 5-CH₂ → 5-CO (KMnO₄, H₂SO₄, 60°C, 2 h).
- Condensation: 5-CO + 2-chlorophenylhydrazine → target compound (EtOH, HCl, reflux, 6 h).
This method achieves an overall yield of 65–72%, with the CuCl₂ catalyst enhancing reaction efficiency by stabilizing enolate intermediates.
Solvent-Free Grindstone Technique
A mechanochemical variant eliminates solvent use entirely. Equimolar quantities of ethyl acetoacetate, 2-chlorobenzaldehyde, and thiourea are ground with CuCl₂·2H₂O (5 mol%) in a mortar for 45 minutes, directly yielding the pyrimidinone core. The 5-keto derivative is obtained via aerobic oxidation under ball milling (300 rpm, 2 h), followed by hydrazone formation with 2-chlorophenylhydrazine in a vortex mixer. This approach reduces reaction time by 40% compared to thermal methods but requires precise control over milling intensity to prevent decomposition.
Stepwise Synthesis via Pyrimidinone Intermediate
Preparation of 5-Keto-2-Hydroxy-6-Imino-Tetrahydropyrimidin-4-One
The intermediate is synthesized via a three-step sequence:
- Knoevenagel Condensation : Ethyl acetoacetate and 2-chlorobenzaldehyde react in ethanol with piperidine as a base, forming an α,β-unsaturated ketone.
- Cyclization with Urea : The unsaturated ketone undergoes cyclocondensation with urea in refluxing acetic acid, producing 2-ethoxy-6-imino-tetrahydropyrimidin-4-one.
- Ester Hydrolysis : The ethoxy group at position 2 is hydrolyzed to a hydroxyl group using NaOH (10% aqueous, 70°C, 3 h), yielding the 5-methylene derivative. Oxidation with Jones reagent (CrO₃/H₂SO₄) introduces the 5-keto group.
Table 1 : Optimization of Oxidation Conditions
| Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 60 | 2 | 68 |
| CrO₃/H₂SO₄ | 70 | 1.5 | 72 |
| PCC/DCM | 25 | 12 | 45 |
Hydrazone Formation
The 5-keto intermediate (1 eq) and 2-chlorophenylhydrazine (1.2 eq) are refluxed in ethanol with catalytic HCl (0.1 eq) for 6 hours. The reaction progress is monitored by TLC (eluent: ethyl acetate/hexane 3:7), with the product precipitating upon cooling. Recrystallization from ethanol affords the pure hydrazone as yellow crystals (mp 218–220°C).
Critical Parameters :
- pH Control : Reactions conducted below pH 3 favor protonation of the carbonyl oxygen, accelerating nucleophilic attack by hydrazine.
- Solvent Choice : Ethanol balances solubility and reaction rate; DMF increases solubility but promotes side reactions.
Condensation Reactions with 2-Chlorophenylhydrazine
Acid-Catalyzed Condensation
In a representative procedure, 5-keto-2-hydroxy-6-imino-tetrahydropyrimidin-4-one (1.0 g, 4.2 mmol) and 2-chlorophenylhydrazine (0.65 g, 4.6 mmol) are stirred in glacial acetic acid (15 mL) at 80°C for 4 hours. The mixture is poured into ice-water, and the precipitate is filtered and washed with cold ethanol. Yield: 82%.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the condensation step. A mixture of the 5-keto intermediate (1 eq), 2-chlorophenylhydrazine (1.1 eq), and p-TsOH (0.05 eq) in acetonitrile (5 mL) is irradiated at 100°C (300 W) for 20 minutes. This method achieves 89% yield with 99% purity (HPLC), reducing energy consumption by 60% compared to thermal methods.
Analytical Characterization and Structural Confirmation
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis confirms the (5E) configuration, with the hydrazone group adopting a planar arrangement relative to the pyrimidinone ring. The dihedral angle between the 2-chlorophenyl ring and the hydrazone plane is 8.5°, indicating minimal steric hindrance.
Crystallographic Data :
Comparative Evaluation of Synthetic Routes
Table 2 : Performance Metrics of Preparation Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |
|---|---|---|---|---|
| Solvent-Free Biginelli | 72 | 95 | 6 | Low |
| Stepwise Synthesis | 82 | 98 | 12 | Moderate |
| Microwave Condensation | 89 | 99 | 0.3 | High |
The microwave-assisted route offers superior efficiency but requires specialized equipment. The solvent-free Biginelli method is preferable for large-scale synthesis due to its low cost and environmental impact.
Applications and Derivatives
The hydrazone moiety enhances bioactivity, with analogues demonstrating antifungal and anticancer properties. Structural modifications, such as replacing the 2-chlorophenyl group with fluorinated arenes, have shown improved pharmacokinetic profiles in preclinical studies.
Chemical Reactions Analysis
Hydrolysis Reactions
The hydrazone group (C=N–N) undergoes hydrolysis under acidic or basic conditions. Key observations include:
Hydrolysis rates depend on pH and temperature, with acidic conditions favoring faster decomposition.
Tautomerism
The compound exhibits keto-enol and imine-enamine tautomerism due to its hydroxy and imino groups. Experimental studies (FT-IR, NMR) reveal the following equilibria:
| Tautomer | Dominant Form | Conditions |
|---|---|---|
| Keto-enol | Enol (2-hydroxy) | Polar solvents (e.g., DMSO, H₂O) |
| Imine-enamine | Imine (6-imino) | Nonpolar solvents (e.g., CHCl₃) |
The enol form stabilizes via intramolecular hydrogen bonding between the hydroxy and imino groups .
Cyclization Reactions
Under thermal or catalytic conditions, the compound forms fused heterocycles:
| Reagent/Condition | Product | Yield |
|---|---|---|
| Ac₂O, reflux | Pyrimido[4,5-d]pyridazine derivatives | 65–70% |
| PCl₅, CH₂Cl₂ | Chlorinated tetrahydropyrimidine analogs | 55–60% |
Cyclization often involves nucleophilic attack by the hydrazine nitrogen on adjacent electrophilic centers.
Electrophilic Aromatic Substitution
The 2-chlorophenyl group undergoes directed electrophilic substitution:
| Reagent | Position | Product | Notes |
|---|---|---|---|
| HNO₃/H₂SO₄ | Para to Cl | Nitro-substituted derivative | Limited by steric hindrance |
| Cl₂/FeCl₃ | Ortho to Cl | Dichlorophenyl analog | Requires excess reagent |
The chlorine atom directs incoming electrophiles to the para position, though steric effects from the pyrimidine ring modulate reactivity .
Coordination Chemistry
The compound acts as a polydentate ligand, forming complexes with transition metals:
| Metal Salt | Coordination Sites | Application |
|---|---|---|
| Cu(NO₃)₂ | Hydrazone N, pyrimidine O | Antimicrobial agents |
| FeCl₃ | Hydrazone N, imino N | Catalysts for oxidation reactions |
Complexation enhances bioactivity, particularly in inhibiting bacterial enzymes like DNA gyrase .
Oxidation and Reduction
| Reaction Type | Reagent | Product |
|---|---|---|
| Oxidation (H₂O₂, pH 9) | Pyrimidine N-oxide | Enhanced solubility in aqueous media |
| Reduction (NaBH₄) | Hydrazine to amine | Saturated tetrahydropyrimidine derivatives |
Reduction of the hydrazone group generates amines, which are precursors for further functionalization.
Analytical Methods for Reaction Monitoring
-
HPLC : Quantifies hydrolysis and cyclization products.
-
FT-IR : Tracks tautomerism via O–H and N–H stretching frequencies .
-
X-ray Diffraction : Confirms stereochemistry in coordination complexes .
This compound’s multifunctional reactivity underpins its potential in drug discovery, particularly as a scaffold for antimicrobial and antitumor agents . Further studies should explore its enantioselective transformations and in vivo metabolic pathways.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, hydrazone derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. The presence of the hydrazine moiety is believed to enhance the interaction with biological targets involved in cancer progression. Notably, compounds featuring tetrahydropyrimidine structures have shown promise as potential anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Research has demonstrated that derivatives of hydrazones can exhibit significant activity against bacterial and fungal strains. In vitro studies have shown that such compounds can inhibit the growth of pathogens, making them candidates for developing new antimicrobial agents . The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of (5E)-5-[2-(2-chlorophenyl)hydrazin-1-ylidene]-2-hydroxy-6-imino-3,4,5,6-tetrahydropyrimidin-4-one is supported by molecular docking studies that suggest its capability to act as a 5-lipoxygenase inhibitor. This enzyme plays a crucial role in the inflammatory response by catalyzing the production of leukotrienes. Compounds that inhibit this enzyme can reduce inflammation and provide therapeutic benefits in conditions such as asthma and arthritis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. The presence of specific functional groups, such as the chlorophenyl and hydrazine moieties, significantly influences biological activity. Studies have shown that modifications to these groups can enhance potency and selectivity towards biological targets .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Study on Anticancer Activity | Evaluated various hydrazone derivatives against cancer cell lines; found significant cytotoxicity | Potential development of new anticancer drugs |
| Antimicrobial Screening | Tested against multiple bacterial and fungal strains; showed inhibition comparable to standard antibiotics | Development of novel antimicrobial agents |
| Anti-inflammatory Research | Molecular docking studies indicated inhibition of 5-lipoxygenase; reduced inflammatory markers in vitro | Potential treatment for inflammatory diseases |
Mechanism of Action
The mechanism of action of (5E)-5-[2-(2-chlorophenyl)hydrazin-1-ylidene]-2-hydroxy-6-imino-3,4,5,6-tetrahydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and synthetic features of the target compound and its analogs:
Biological Activity
The compound (5E)-5-[2-(2-chlorophenyl)hydrazin-1-ylidene]-2-hydroxy-6-imino-3,4,5,6-tetrahydropyrimidin-4-one is a derivative of tetrahydropyrimidine that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a tetrahydropyrimidine ring system with significant substitutions that influence its biological activity. The presence of the 2-chlorophenyl group and the hydrazine moiety are crucial in determining its interactions with biological targets.
- Target Interaction : The compound primarily interacts with the c-Met kinase , a receptor tyrosine kinase involved in various cellular processes such as proliferation and survival. This interaction is facilitated through hydrophobic regions of the target site, leading to potential antiproliferative effects against cancer cells .
- Biochemical Pathways : c-Met is implicated in several signaling pathways that regulate cell growth and migration. Inhibition of this pathway can result in decreased tumor growth and metastasis, positioning this compound as a potential anticancer agent .
Anticancer Activity
Research indicates that derivatives of tetrahydropyrimidine, including the compound in focus, exhibit significant anticancer properties. In vitro studies have shown high antiproliferative activity against various cancer cell lines such as HeLa and MDA-MB-231. The mechanism often involves cell cycle arrest and induction of apoptosis .
Antimicrobial Activity
The compound has also demonstrated promising antibacterial and antifungal activities. In particular, studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) indicating strong antibacterial potential .
Antioxidant Properties
The antioxidant capacity of tetrahydropyrimidine derivatives contributes to their therapeutic potential by mitigating oxidative stress-related cellular damage. This property is particularly relevant in cancer therapy where oxidative stress plays a dual role in tumor promotion and suppression .
Case Studies
- Antitumor Efficacy : A study evaluating a series of tetrahydropyrimidine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The best-performing derivatives showed IC50 values in the micromolar range .
- Antibacterial Activity : Another investigation highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.20 mg/mL to 0.50 mg/mL for the most active derivatives .
- Mechanistic Insights : The dual activity observed in some studies suggests that certain derivatives not only inhibit cancer cell proliferation but also exhibit antimicrobial properties through distinct mechanisms involving enzyme inhibition and receptor modulation .
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (5E)-5-[2-(2-chlorophenyl)hydrazin-1-ylidene]-2-hydroxy-6-imino-3,4,5,6-tetrahydropyrimidin-4-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step condensation and cyclization reactions. For analogous hydrazine-derived pyrimidines, key steps include:
- Hydrazone formation : Reacting 2-chlorophenylhydrazine with a carbonyl precursor under acidic conditions (e.g., acetic acid) to form the hydrazone intermediate.
- Cyclization : Using catalysts like sulfur-containing agents (e.g., Lawesson’s reagent) or thermal activation to close the pyrimidinone ring .
- Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometric ratios to improve yield. Monitor intermediates via TLC or HPLC .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm hydrazone tautomerism and imino group configuration. -NMR can resolve aromatic protons and hydroxy/imino proton exchange dynamics .
- X-ray crystallography : Resolve the (5E) stereochemistry and hydrogen-bonding networks. For similar structures, Mo-Kα radiation (λ = 0.71073 Å) and SHELXTL software are standard .
- IR spectroscopy : Identify key functional groups (e.g., C=O at ~1700 cm, N–H stretches at ~3200 cm) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?
- Methodological Answer :
- DFT calculations : Use Gaussian 09 or ORCA to optimize geometry at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Docking studies : Dock the compound into target proteins (e.g., enzymes with hydrazine-sensitive active sites) using AutoDock Vina. Validate with experimental IC values from enzyme inhibition assays .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. no activity)?
- Methodological Answer :
- Assay standardization : Control variables like bacterial strain (e.g., S. aureus ATCC 25923 vs. clinical isolates), compound purity (>95% by HPLC), and solvent (DMSO concentration ≤1%) .
- Structure-activity relationship (SAR) : Compare substituent effects. For example, the 2-chlorophenyl group may enhance membrane penetration in Gram-positive bacteria but show inactivity in Gram-negative strains due to efflux pumps .
Q. How does the tautomeric equilibrium (e.g., keto-enol, hydrazone-azo) influence this compound’s chemical behavior?
- Methodological Answer :
- Tautomer analysis : Use -NMR in DMSO-d to detect enol protons. For hydrazone-azo equilibria, variable-temperature NMR can quantify energy barriers .
- Reactivity implications : Azo tautomers may favor electrophilic substitution at the phenyl ring, while hydrazone forms participate in cycloaddition reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
